2-(4-Chlorophenyl)-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione
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Overview
Description
2-(4-Chlorophenyl)-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione is a synthetic organic compound characterized by its unique structure, which includes a thiomorpholine ring substituted with chlorophenyl and trifluoromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiomorpholine Ring: This can be achieved by reacting a suitable amine with a dihaloalkane under basic conditions to form the thiomorpholine ring.
Substitution Reactions: The thiomorpholine ring is then subjected to electrophilic aromatic substitution reactions to introduce the 4-chlorophenyl and 4-(trifluoromethyl)phenyl groups. This often involves the use of chlorinating and trifluoromethylating agents under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: Depending on the scale, batch reactors or continuous flow systems can be used to optimize the yield and purity of the product.
Catalysts and Solvents: The use of specific catalysts and solvents can enhance the efficiency of the reactions. Common solvents include dichloromethane, toluene, and acetonitrile, while catalysts might include Lewis acids or transition metal complexes.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially under the influence of strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Thiols and Amines: From reduction reactions.
Substituted Aromatic Compounds: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-Chlorophenyl)-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors due to its structural features.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics imparted by the thiomorpholine ring and its substituents.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the chlorophenyl and trifluoromethylphenyl groups can enhance binding affinity and specificity, influencing the compound’s pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-4-phenylthiomorpholine-3,5-dione: Lacks the trifluoromethyl group, which may affect its chemical reactivity and biological activity.
2-Phenyl-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione: Lacks the chlorophenyl group, potentially altering its interaction with biological targets.
Uniqueness
The combination of the chlorophenyl and trifluoromethylphenyl groups in 2-(4-Chlorophenyl)-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione imparts unique chemical and biological properties. This dual substitution pattern can enhance the compound’s stability, reactivity, and specificity in various applications, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3NO2S/c18-12-5-1-10(2-6-12)15-16(24)22(14(23)9-25-15)13-7-3-11(4-8-13)17(19,20)21/h1-8,15H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNGNKMXACOYAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)C(S1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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